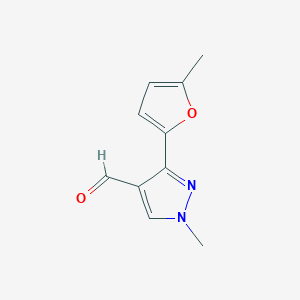

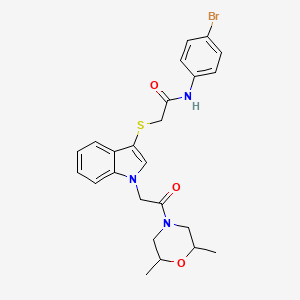

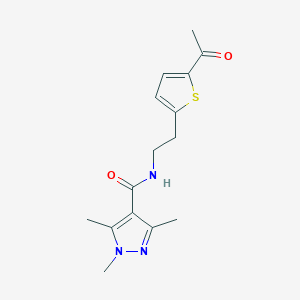

![molecular formula C24H22ClN3O B2508879 N-[2-chloro-6-(1H-indol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea CAS No. 866042-70-8](/img/structure/B2508879.png)

N-[2-chloro-6-(1H-indol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-[2-chloro-6-(1H-indol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea" is a urea derivative characterized by the presence of an indole ring, a benzyl group, and a dimethylphenyl group. Urea derivatives are known for their diverse biological activities and are often explored for their potential as therapeutic agents, particularly in the field of cancer research .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbonyl chloride. In the context of similar compounds, 1-aryl-3-(2-chloroethyl) ureas have been synthesized from 4-phenylbutyric acid and alkylanilines . Although the specific synthesis of "this compound" is not detailed in the provided papers, it can be inferred that a similar approach could be employed, possibly involving the reaction of an appropriate indolyl benzylamine with a dimethylphenyl isocyanate or carbonyl chloride.

Molecular Structure Analysis

While the exact molecular structure of "this compound" is not provided, related compounds exhibit interesting structural features. For instance, in "N-p-Bromophenyl-N'-(2-chlorobenzoyl)urea," the bromophenyl and chlorophenyl groups are positioned in cis and trans configurations across the C—N bonds relative to the urea carbonyl oxygen atom . This suggests that the spatial arrangement of substituents around the urea linkage is an important aspect of the molecular structure that can influence the compound's properties and interactions.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, including N-chlorination, which is a relevant transformation in the synthesis of certain anticancer agents. For example, N,N'-dichlorobis(2,4,6-trichlorophenyl)urea has been used as an efficient reagent for the N-chlorination of amino esters, amides, and peptides under mild conditions with high yields . This indicates that the urea moiety in "this compound" could potentially undergo similar reactions, which might be useful in further functionalization or in the development of prodrugs.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. The presence of halogen substituents, as seen in the related compounds, can affect the compound's polarity, solubility, and reactivity . The intermolecular hydrogen bonding, as observed in the crystal structure of "N-p-Bromophenyl-N'-(2-chlorobenzoyl)urea," can lead to the formation of dimers, which may impact the compound's melting point and solubility . The cytotoxicity of similar urea derivatives against human adenocarcinoma cells suggests that "this compound" could also exhibit biological activity, which is often a key consideration in the development of anticancer agents .

Aplicaciones Científicas De Investigación

Anion Coordination Chemistry

N-(2,4-dimethylphenyl)-N′-(3-pyridyl)urea, a related compound to the requested chemical, has been investigated for its anion coordination chemistry. In a study by Wu et al. (2007), it was found that this compound could form adducts with various inorganic oxo-acids, demonstrating the ability of urea-based ligands to bind with anions through hydrogen bonds. This property is significant for understanding the interactions of urea derivatives with various chemical entities (Wu et al., 2007).

Antiatherosclerotic Properties

Devries et al. (1989) reported that a series of N,N-dialkyl-N'-arylureas, which are structurally similar to the requested compound, were identified as inhibitors of the ACAT enzyme. This discovery highlights the potential use of urea derivatives in the treatment of hypercholesterolemia and atherosclerosis (Devries et al., 1989).

Synthesis of Benzoxathiol Derivatives

Konovalova et al. (2020) explored the synthesis of 1,3-benzoxathiol-2-one derivatives from N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas. This study underscores the versatility of urea derivatives in synthesizing various organic compounds, which can be crucial for the development of new materials and pharmaceuticals (Konovalova et al., 2020).

Antibacterial Screening

N-[Coumarin-6-yl]carbamic acid hydrazide, a compound related to the requested chemical, was investigated by Mulwad and Mir (2008) for its antibacterial activities. The study indicated significant antibacterial properties, suggesting the potential of urea derivatives in developing new antibacterial agents (Mulwad & Mir, 2008).

Cytotoxicity and DNA Topoisomerase Inhibitory Activity

Esteves-Souza et al. (2006) synthesized a series of urea derivatives and evaluated their cytotoxic effects against various cancer cells. They also examined the compounds' ability to inhibit DNA topoisomerases, highlighting the potential therapeutic applications of urea derivatives in cancer treatment (Esteves-Souza et al., 2006).

Direcciones Futuras

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, the future directions for “N-[2-chloro-6-(1H-indol-1-yl)benzyl]-N’-(2,6-dimethylphenyl)urea” could involve exploring its potential biological activities and developing new synthetic methods.

Mecanismo De Acción

Target of action

Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic derivatives .

Mode of action

The mode of action of indole derivatives can vary greatly depending on the specific compound and its targets. Generally, they work by interacting with their target receptors and causing changes in cellular processes .

Biochemical pathways

Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary greatly depending on the specific compound. These properties can impact the bioavailability of the compound .

Result of action

The molecular and cellular effects of indole derivatives can vary greatly depending on the specific compound and its targets. Some indole derivatives have been found to have antiviral, anti-inflammatory, and anticancer effects, among others .

Action environment

Environmental factors can influence the action, efficacy, and stability of indole derivatives. These factors can include things like pH, temperature, and the presence of other compounds .

Propiedades

IUPAC Name |

1-[(2-chloro-6-indol-1-ylphenyl)methyl]-3-(2,6-dimethylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClN3O/c1-16-7-5-8-17(2)23(16)27-24(29)26-15-19-20(25)10-6-12-22(19)28-14-13-18-9-3-4-11-21(18)28/h3-14H,15H2,1-2H3,(H2,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZAELSLOBESMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)NCC2=C(C=CC=C2Cl)N3C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

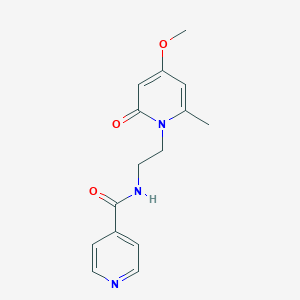

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide](/img/structure/B2508801.png)

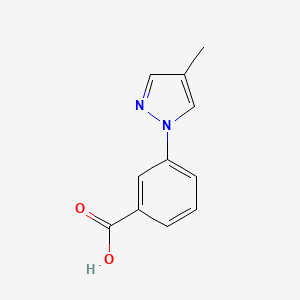

![2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile](/img/structure/B2508807.png)

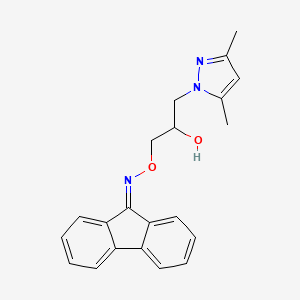

![(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide](/img/structure/B2508810.png)

![2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B2508819.png)